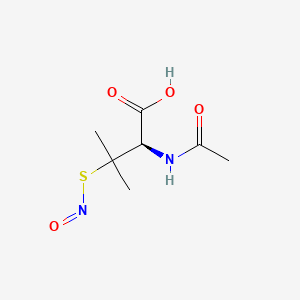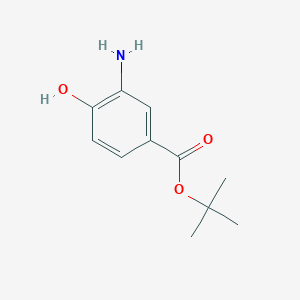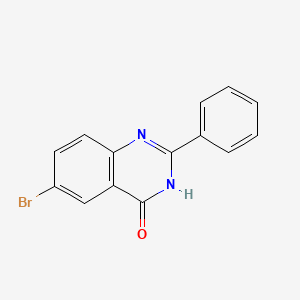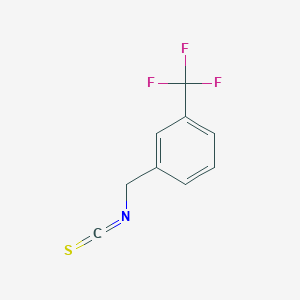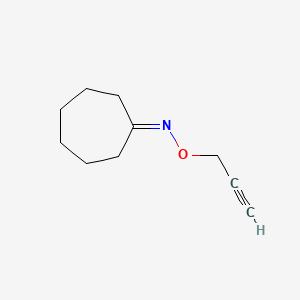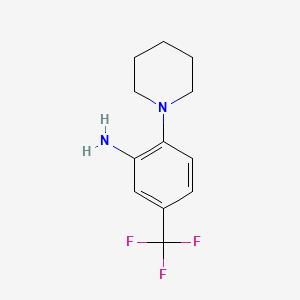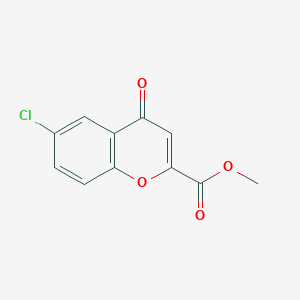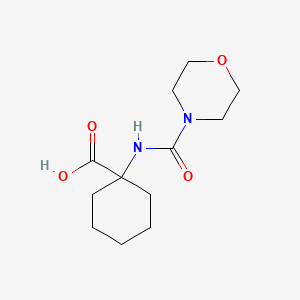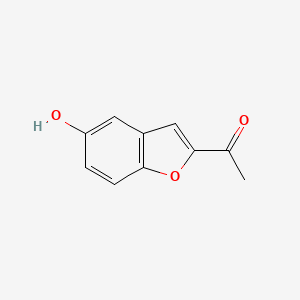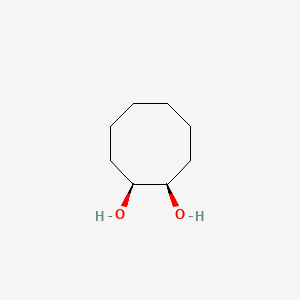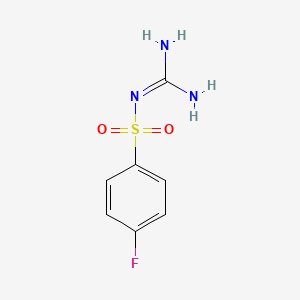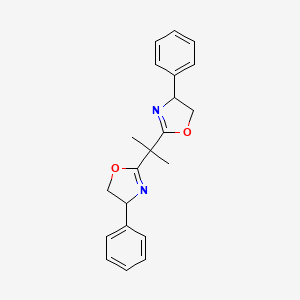![molecular formula C14H11BF3NO3 B3120915 Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) CAS No. 276669-71-7](/img/structure/B3120915.png)
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)
Vue d'ensemble
Description
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . It is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3O2 . It contains a carbon–boron bond, which is a key feature of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
The melting point of this compound is 245-250 °C (lit.) . The SMILES string of this compound is OB(O)c1ccc(cc1)C(F)(F)F .Applications De Recherche Scientifique
Catalysis and Synthetic Chemistry
Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential in pharmaceuticals, agrochemicals, and organic materials production. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, emphasizing the role of the ortho-substituent of boronic acid in accelerating amidation, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Nanotechnology
Boronic acids are integral in the development of advanced materials, including polymers and nanoparticles. For instance, boronic acid-functionalized polymeric carriers have been designed for the delivery of boronic acid-containing drugs, showcasing superior pharmacokinetics and on-target drug release capabilities. This design principle was applied to bortezomib-loaded nanoparticles, demonstrating enhanced antitumor efficacy and reduced hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020).
Biosensing and Diagnostics
Boronic acids are essential in developing biosensors, particularly for glucose sensing due to their ability to form reversible complexes with diols and saccharides. This capability has been utilized in constructing glucose-sensing materials that operate at physiological pH, critical for diabetes management and other applications requiring saccharide detection (Das et al., 2003).
Therapeutics and Drug Delivery
The unique properties of boronic acids, including reversible binding to biomolecules, have been exploited in therapeutic applications. Phenylboronic-acid-modified nanoparticles, for example, have shown potential as antiviral therapeutics, providing a novel approach to blocking viral entry into cells (Khanal et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this target through its organoboron reagent component .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its stability and ease of preparation suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound’s stability and efficacy can be affected by the presence of other reagents and catalysts in the reaction environment .
Propriétés
IUPAC Name |
[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPMCGIDQMEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



